

Application Notes and Protocols for Labeling of Specific Ligands with CH1055

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For Researchers, Scientists, and Drug Development Professionals

Introduction to CH1055

CH1055 is a near-infrared II (NIR-II) fluorescent dye with an excitation wavelength of approximately 808 nm and an emission wavelength of around 1055 nm.[1] Its small molecular weight of about 970 Da allows for rapid renal excretion, which minimizes potential long-term toxicity.[1][2] These characteristics make **CH1055** an excellent candidate for in vivo imaging, providing deep tissue penetration and high spatial resolution. **CH1055** possesses carboxylic acid groups, enabling its conjugation to a variety of targeting ligands such as antibodies, peptides, and Affibodies for specific molecular imaging applications in research and drug development.[1][3]

Quantitative Data of CH1055-Ligand Conjugates

The following table summarizes key quantitative data for **CH1055** conjugated to specific ligands. This data is essential for evaluating the performance of these targeted probes in preclinical imaging studies.



Ligand	Target	Application	Key Quantitative Data	Reference
Anti-EGFR Affibody	Epidermal Growth Factor Receptor (EGFR)	Tumor Imaging	Tumor-to-Normal Tissue Ratio: >5 at 6 hours post- injection	[4]
WYRGRL Peptide	Type II Collagen	Articular Cartilage Imaging	High specificity for cartilage demonstrated in vivo	[5]
PEGylation	N/A (Enhanced Pharmacokinetic s)	General In Vivo Imaging	~90% renal excretion within 24 hours	[2]

Experimental Protocols

Protocol 1: General Labeling of Amine-Containing Ligands with CH1055 using EDC/NHS Chemistry

This protocol describes a general method for conjugating **CH1055** to proteins, peptides, or other ligands containing primary amines through the formation of a stable amide bond.

Materials:

- CH1055 dye
- Ligand of interest (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES buffer, pH 6.0



- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

- Reagent Preparation:
 - Equilibrate CH1055, EDC, and NHS to room temperature.
 - Prepare a 10 mg/mL stock solution of CH1055 in anhydrous DMSO.
 - Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Reaction Buffer.

Activation of CH1055:

- In a microcentrifuge tube, mix the CH1055 stock solution with the EDC and NHS stock solutions at a molar ratio of 1:2:5 (CH1055:EDC:NHS).
- Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups of CH1055.
- Conjugation to the Ligand:
 - Dissolve the amine-containing ligand in the appropriate amine-free buffer at a concentration of 1-10 mg/mL.
 - Add the activated CH1055-NHS ester solution to the ligand solution. The optimal molar ratio of dye to ligand should be determined empirically but typically ranges from 5:1 to 20:1.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted CH1055-NHS ester.



- Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unconjugated CH1055 and reaction byproducts by size-exclusion chromatography or dialysis. The appropriate method will depend on the size of the ligand.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the ligand (e.g., 280 nm for proteins) and CH1055 (~750 nm).
 - Confirm the retention of the ligand's biological activity through appropriate in vitro assays (e.g., ELISA, cell binding assays).
- Storage:
 - Store the purified CH1055-ligand conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[1]

Protocol 2: Specific Labeling of Anti-EGFR Affibody with CH1055

This protocol provides a more specific example for labeling an anti-EGFR Affibody molecule with **CH1055**, based on established bioconjugation principles.

Materials:

- CH1055 dye
- Anti-EGFR Affibody with a free amine group (e.g., N-terminal or lysine side chain)
- EDC and NHS
- Anhydrous DMSO
- 0.1 M Sodium Bicarbonate Buffer, pH 8.3



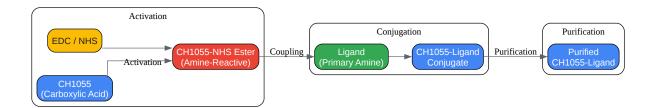
PD-10 desalting column

Procedure:

- Preparation of Reagents:
 - Prepare a 1 mg/mL solution of the anti-EGFR Affibody in 0.1 M Sodium Bicarbonate Buffer, pH 8.3.
 - Prepare a 10 mg/mL stock solution of CH1055 in anhydrous DMSO.
 - Prepare fresh 10 mg/mL solutions of EDC and NHS in water.
- Activation of CH1055:
 - Combine CH1055, EDC, and NHS in a 1:2:5 molar ratio in an aqueous buffer and allow to react for 15 minutes at room temperature to form the CH1055-NHS ester.
- Conjugation Reaction:
 - Add the freshly prepared CH1055-NHS ester to the Affibody solution at a 10-fold molar excess.
 - React for 1 hour at room temperature with gentle stirring, protected from light.
- Purification:
 - Purify the CH1055-Affibody conjugate using a PD-10 desalting column to remove unreacted dye and byproducts.
- Characterization:
 - Determine the concentration and DOL of the conjugate by UV-Vis spectrophotometry.
 - Assess the binding affinity and specificity of the CH1055-Affibody conjugate to EGFRexpressing cells using flow cytometry or a cell-based binding assay.[6][7][8]

Visualizations

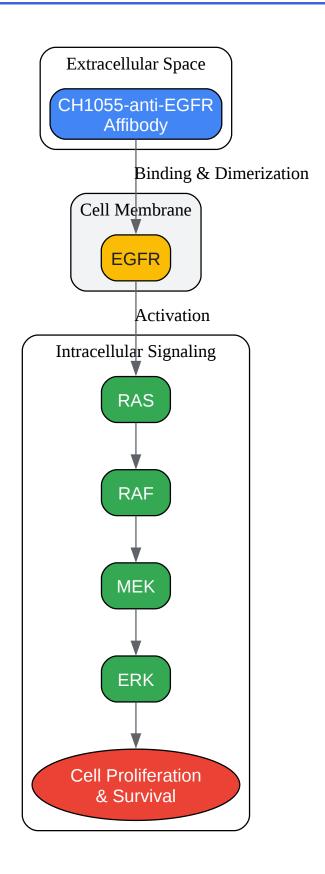




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Caption: Workflow for labeling amine-containing ligands with CH1055.





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Caption: EGFR signaling pathway targeted by a CH1055-labeled Affibody.



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